5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose

Übersicht

Beschreibung

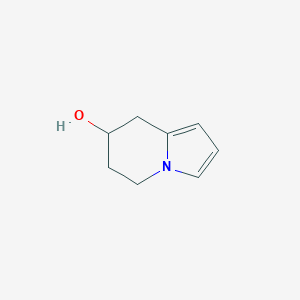

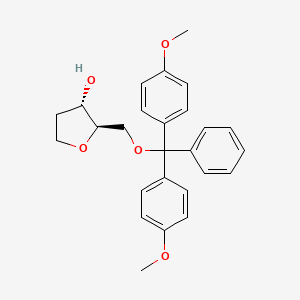

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is a chemical compound used as an intermediate in the synthesis of oligodeoxyribonucleotides, which are short fragments of DNA. This compound is particularly useful due to its protective groups, which safeguard certain functional groups during the chemical synthesis process. The dimethoxytrityl (DMT) group is a common protecting group for the 5'-hydroxyl function of nucleosides in the synthesis of oligonucleotides.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 5′-O-Dimethoxytrityl deoxyribonucleoside 3′-O-phosphorbisdiethylamidites, which are intermediates in the synthesis of oligodeoxyribonucleotides, are prepared by selective phosphitylation of 5′-O-dinethoxytrityl deoxyribonucleosides . This process involves the use of tris(diethylamino)phosphine and catalysts such as amino and tetrazole. The resulting bisamidites can be efficiently coupled with the 5′-hydroxyl group of a nucleoside on a solid support, leading to high yields of oligodeoxyribonucleotides .

Molecular Structure Analysis

The molecular structure of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is characterized by the presence of the dimethoxytrityl group attached to the 5' position of the ribose sugar. This structure is crucial for its role as a protecting group during synthesis. The DMT group can be introduced using reagents like 3,3′-Oxybis(dimethoxytrityl chloride) (O-DMTCl), which is a bifunctional protecting reagent . The reactions of O-DMTCl with base-protected ribonucleosides can lead to cyclic protected ribonucleosides, which are intermediates in the synthesis of various nucleotide analogs .

Chemical Reactions Analysis

The chemical reactions involving 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are primarily focused on its role in protecting the hydroxyl groups of nucleosides during the synthesis of oligonucleotides. The DMT group is acid-labile, meaning it can be removed under acidic conditions once the desired synthesis steps are completed. The use of O-DMTCl, for example, can result in the formation of cyclic protected ribonucleosides, which are key intermediates in the synthesis of nucleotide analogs .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the DMT-protected nucleosides are solid at room temperature and are soluble in organic solvents, which is essential for their use in solid-phase synthesis techniques. The stability of the DMT group under various conditions is also an important property, as it must withstand the conditions of oligonucleotide synthesis until deprotection is required .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Purification of Oligonucleotides

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose plays a crucial role in the synthesis of oligonucleotides, including RNA and DNA-RNA mixtures. The compound is used to selectively protect hydroxyl groups in ribonucleosides, enabling controlled synthesis on solid supports and facilitating the isolation of synthesized oligonucleotides (Kempe et al., 1982).

2. Development of Modified Nucleosides

Research has explored the synthesis of modified nucleosides using 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose. These modifications can include phosphorothioamidite derivatives, which are critical for advancing the understanding of nucleic acid chemistry and their potential applications in therapeutics and diagnostics (Sabbagh et al., 2004).

3. Improvement in Oligonucleotide Synthesis

The compound is also instrumental in improving the synthesis of longer oligonucleotides. It serves as a protecting group for the 5'-terminal hydroxyl function in solid-phase DNA or RNA synthesis, which is crucial for high-yield and high-quality synthesis of nucleic acid sequences (Habuš & Agrawal, 1994).

4. Enhancing Duplex Stability

Incorporation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose into oligonucleotides has been shown to increase the stability of DNA duplexes. This stability is crucial for various applications in molecular biology and genetic engineering (Tolstikov et al., 1997).

Safety And Hazards

The safety data sheet for 5’-O-Dimethoxytrityl-deoxythymidine, a compound similar to 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)